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Compound of Interest

Compound Name: 2-Bromo-5-ethoxybenzoic acid

CAS No.: 120890-75-7

Cat. No.: B1375563

Get Quote

Executive Summary & Strategic Value
2-Bromo-5-ethoxybenzoic acid (CAS: 120890-75-7) is a high-value scaffold in medicinal

chemistry, serving as a critical building block for SGLT2 inhibitors (gliflozin analogs) and kinase

inhibitors targeting B-cell malignancies. Its structural utility lies in its orthogonal reactivity:

Aryl Bromide (C-2): A handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-

Hartwig).

Carboxylic Acid (C-1): A versatile anchor for amide coupling or esterification.

Ethoxy Group (C-5): An electron-donating group (EDG) that modulates lipophilicity and

metabolic stability.

This guide provides validated protocols for the regioselective synthesis of this core and its

subsequent functionalization, addressing common pitfalls such as decarboxylation and

homocoupling.
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Mechanistic Analysis: Electronic & Steric
Landscape
The synthesis and reactivity of this molecule are governed by a "push-pull" electronic system

on the benzene ring.

The Challenge: Brominating 3-ethoxybenzoic acid requires precise regiocontrol. The

carboxyl group (EWG) directs meta, while the ethoxy group (EDG) directs ortho/para.

The Solution: The C-2 position is ortho to the acid and para to the ethoxy group. While

sterically crowded, it is electronically the most activated site for electrophilic aromatic

substitution (EAS) due to the strong resonance donation of the ethoxy oxygen.

Visualization: Reactivity Logic
The following diagram illustrates the electronic vectors directing the synthesis and subsequent

coupling reactions.
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Figure 1: Synthetic pathway and orthogonal reactivity handles of the 2-Bromo-5-
ethoxybenzoic acid core.

Module A: Regioselective Synthesis Protocol
Objective: Synthesize 2-bromo-5-ethoxybenzoic acid from 3-ethoxybenzoic acid with >95%

regioselectivity. Reference: Adapted from Zeria Pharmaceutical Patents (US10364206B2) [1].
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Substrate: 3-Ethoxybenzoic acid (1.0 equiv)

Reagent: Bromine (Br2) (1.05 equiv)[1]

Solvent: Glacial Acetic Acid (AcOH) or 35% HCl (aq)

Quench: Sodium Bisulfite (aq)

Step-by-Step Methodology
Dissolution: In a reactor equipped with a reflux condenser and dropping funnel, dissolve 3-

ethoxybenzoic acid in Glacial Acetic Acid (4 vol).

Note: Acetic acid promotes the polarization of Br-Br without requiring strong Lewis acids

like FeBr3, which can cause over-bromination.

Bromination: Heat the solution to 40°C. Add Bromine dropwise over 60 minutes.

Critical: Maintain temperature <50°C to prevent bromination at the C-4 or C-6 positions.

Digestion: Stir the mixture at 45°C for 4 hours. Monitor by HPLC. The target peak (C-2

substituted) should be the dominant product.

Quench & Precipitation: Cool to 10°C. Slowly add water (4 vol) to precipitate the product.

Safety: If excess bromine remains, add 10% aqueous sodium bisulfite until the orange

color dissipates.

Filtration: Filter the white/off-white solid. Wash with cold water (2x) to remove residual acid.

Drying: Dry under vacuum at 50°C.

Expected Yield: 80-90%.

Purity: >98% (HPLC).

Module B: Suzuki-Miyaura Cross-Coupling
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Objective: Functionalize the C-2 position with an aryl boronic acid to create a biaryl scaffold

(e.g., for SGLT2 inhibitor synthesis). Challenge: The ortho-carboxylic acid creates steric

hindrance and potential catalyst poisoning.

Optimized Conditions Table
Component Recommendation Rationale

Catalyst Pd(dppf)Cl₂·DCM

Bidentate ligand resists

displacement; robust for

sterically hindered aryl

bromides.

Base K₂CO₃ (3.0 equiv)

Strong enough to activate

boronic acid; compatible with

free carboxylic acids (forms

carboxylate in situ).

Solvent 1,4-Dioxane / Water (4:1)
Water is essential for the

transmetallation step.

Temperature 80–90°C

Required to overcome the

steric barrier at the C-2

position.

Protocol
Charge: To a reaction vial, add 2-bromo-5-ethoxybenzoic acid (1.0 equiv), Aryl Boronic

Acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

Inertion: Evacuate and backfill with Nitrogen (3x).

Solvent Addition: Add degassed Dioxane/Water mixture.

Reaction: Heat to 85°C for 4–12 hours.

Monitoring: TLC (MeOH/DCM) or LC-MS. Look for the disappearance of the starting

bromide (M+H not typically visible, look for negative mode M-H).
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Workup: Acidify with 1N HCl to pH 3 (to protonate the product), extract with EtOAc, and

purify via flash chromatography.

Module C: Amide Coupling (Derivatization)
Objective: Link an amine to the C-1 carboxyl group. Reagent Choice: HATU is preferred over

EDC/HOBt for this substrate due to the steric bulk of the ortho-bromo group.

Protocol
Activation: Dissolve 2-bromo-5-ethoxybenzoic acid (1.0 equiv) in DMF (dry). Add DIPEA

(3.0 equiv).

Coupling Agent: Add HATU (1.1 equiv). Stir for 15 mins at RT to form the activated ester.

Observation: Solution typically turns yellow.

Amine Addition: Add the target Amine (1.1 equiv).

Reaction: Stir at RT for 2–6 hours.

Workup: Dilute with water. If the product precipitates, filter it.[1][2] If not, extract with

EtOAc/LiCl (aq) to remove DMF.

Troubleshooting & Safety
Common Failure Modes

Low Yield in Suzuki Coupling:

Cause: Protodebromination (loss of Br replaced by H).

Fix: Use anhydrous solvents initially, ensure strict inert atmosphere, or switch to a

precatalyst like XPhos Pd G2.

Incomplete Amide Coupling:

Cause: Steric hindrance from the ortho-bromo group.
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Fix: Heat the HATU activation step to 40°C or switch to acid chloride generation (SOCl₂,

cat. DMF) followed by amine addition.

Safety Data (GHS)
H315/H319: Causes skin and serious eye irritation.

H335: May cause respiratory irritation.

Handling: Use a fume hood, especially during the bromination step (bromine vapor is highly

toxic and corrosive).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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